Cas no 1089575-65-4 (1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)
1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-26600420
- Z18837444
- [1-[N-(2-cyanoethyl)anilino]-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- 1089575-65-4
- 1-[(2-cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- AKOS033645415
- 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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- Inchi: 1S/C19H19N3O3S/c1-14(25-19(24)16-10-6-12-21-17(16)26-2)18(23)22(13-7-11-20)15-8-4-3-5-9-15/h3-6,8-10,12,14H,7,13H2,1-2H3
- InChI Key: LTNCBYJBTOUCIE-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(=O)OC(C)C(N(C1C=CC=CC=1)CCC#N)=O
Computed Properties
- Exact Mass: 369.11471265g/mol
- Monoisotopic Mass: 369.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 109Ų
1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26600420-0.05g |
1-[(2-cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate |
1089575-65-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
Introduction to 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1089575-65-4)
1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, with the CAS number 1089575-65-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyanoethyl, phenyl, and methylsulfanyl substituents, as well as a pyridine carboxylate moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.
The chemical structure of 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be broken down into several key components. The cyanoethyl group (CNCH2CH2) is known for its electron-withdrawing properties, which can influence the compound's reactivity and stability. The phenyl group (C6H5) adds aromaticity and hydrophobicity, while the methylsulfanyl group (CH3S) introduces sulfur-containing functionality that can participate in various chemical reactions. The pyridine carboxylate moiety (C5H4NCOO-) is a versatile functional group that can form hydrogen bonds and coordinate with metal ions, making it useful in a variety of biological contexts.
In recent years, 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been the focus of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research involves its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are frequently dysregulated in cancer cells.
In addition to its therapeutic potential, 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has also been studied for its pharmacokinetic properties. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate. Its stability under physiological conditions and low toxicity in animal models further support its potential for clinical use.
The synthesis of 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has been optimized using various synthetic routes. One common approach involves the coupling of a cyanoethylamine derivative with a phenyl isocyanate to form the carbamoyl intermediate, followed by esterification with 2-methylsulfanylpyridine-3-carboxylic acid. This multi-step process allows for high yields and purity, making it suitable for large-scale production.
The structural diversity and functional versatility of 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate have also led to its exploration in other areas of chemistry and biology. For example, it has been used as a building block in the synthesis of more complex molecules with enhanced biological activities. Additionally, its unique properties have made it an interesting target for computational studies aimed at understanding its interactions with biological targets at the molecular level.
In conclusion, 1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1089575-65-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, solidifying its position as an important molecule in the field.
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